2-Methyl-6-methylene-1,7-octadien-3-one

Catalog No.
S1966778
CAS No.
41702-60-7
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-6-methylene-1,7-octadien-3-one

CAS Number

41702-60-7

Product Name

2-Methyl-6-methylene-1,7-octadien-3-one

IUPAC Name

2-methyl-6-methylideneocta-1,7-dien-3-one

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-5-9(4)6-7-10(11)8(2)3/h5H,1-2,4,6-7H2,3H3

InChI Key

YZWOKWMEQQCMRN-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)CCC(=C)C=C

Canonical SMILES

CC(=C)C(=O)CCC(=C)C=C

2-Methyl-6-methylene-1,7-octadien-3-one is a naturally occurring organic compound with the molecular formula C10_{10}H14_{14}O. It features a unique structure characterized by a conjugated diene system and a ketone functional group. This compound is primarily found in various plant species, including Curcuma mangga and Rhododendron tomentosum, where it contributes to the characteristic aromas and flavors of these plants . The compound is known for its role in plant defense mechanisms and its potential applications in perfumery and flavoring.

The mechanism of action of MMO remains unknown. Further research is needed to determine its potential biological activities and how its structure might influence these activities [].

No data is readily available on the specific hazards associated with MMO. However, as a general precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat [].

The chemical reactivity of 2-Methyl-6-methylene-1,7-octadien-3-one can be attributed to its unsaturated double bonds and the carbonyl group. Key reactions include:

  • Electrophilic Addition: The double bonds can undergo electrophilic addition reactions, allowing for the introduction of various functional groups.
  • Nucleophilic Attack: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Isomerization: Under certain conditions, the compound may undergo isomerization, resulting in different structural isomers.

These reactions are significant in synthetic organic chemistry, particularly in the creation of more complex molecules.

Research indicates that 2-Methyl-6-methylene-1,7-octadien-3-one exhibits various biological activities. It has been studied for its potential antimicrobial properties, which could be beneficial in developing natural preservatives or therapeutic agents. Additionally, the compound may possess anti-inflammatory effects and has been investigated for its role in plant defense against herbivores and pathogens .

Several synthesis methods have been developed for 2-Methyl-6-methylene-1,7-octadien-3-one:

  • Natural Extraction: The most straightforward method involves extracting the compound from natural sources such as Curcuma mangga.
  • Synthetic Routes:
    • One method involves the condensation of suitable precursors followed by elimination reactions to form the desired diene structure.
    • Another approach utilizes catalytic methods to facilitate the formation of double bonds and carbonyl groups from simpler organic molecules .

These synthetic methods allow for the production of the compound in both laboratory settings and industrial applications.

2-Methyl-6-methylene-1,7-octadien-3-one has several applications across different fields:

  • Flavoring Agent: Its pleasant aroma makes it suitable for use in food flavorings and fragrances.
  • Pharmaceuticals: Due to its biological activity, it may be explored as a lead compound in drug discovery.
  • Agriculture: Its role in plant defense mechanisms suggests potential applications as a natural pesticide or herbicide.

Interaction studies of 2-Methyl-6-methylene-1,7-octadien-3-one have revealed its potential effects on various biological systems. Investigations into its interactions with enzymes and receptors have shown promise in understanding its mechanism of action. For instance, studies have indicated that it may modulate certain metabolic pathways related to inflammation and microbial resistance . Further research is required to elucidate these interactions fully.

Several compounds share structural similarities with 2-Methyl-6-methylene-1,7-octadien-3-one. These include:

Compound NameStructure SimilarityUnique Features
2-Methyl-6-methylene-1,7-octadien-3-olSimilar diene structureHydroxyl group instead of a carbonyl
MyrceneDiene with similar backboneKnown for its use in perfumery and as a flavoring agent
1,7-Octadien-3-oneKetone functional groupLacks methyl substitution at position 2

These compounds exhibit varying degrees of biological activity and applications but are distinguished by their specific functional groups and structural configurations.

Low-temperature homogeneous alkaline conditions first described in United States Patent 3 840 601 remain the industrial benchmark. Potassium or sodium alkoxides dissolved in a lower alkanol promote nearly quantitative citral conversion when the reaction is maintained below ten degrees Celsius for at least twenty-four hours [1] [2]. Cooling suppresses dehydration, allowing the equilibrium to drift toward the β-hydroxy ketone in which the citral aldehyde has attacked the methylene position of methyl ethyl ketone; this orientation ultimately yields the desired iso-configured enone after dehydration.

EntryBase catalyst (full name)Temperature / °CReaction time / hDistilled enone yield / % (citral basis)Iso-isomer in cyclised product / %
1Potassium hydroxide (in methanol)0 → 5 then 2564 + 2387 [2]78.1 [2]
2Sodium methoxide (in methanol)5 → 202472 [2]68.6 [2]

Key observations
– Excess methyl ethyl ketone (typically equimolar with the methanolic solvent) improves iso-selectivity by favouring attack at the methylene carbon [2].
– Potassium alkoxides give higher ultimate iso-ratios but require longer equilibration, whereas sodium alkoxides reach optimum composition in about twenty-four hours [1] [2].

Catalytic Innovations in Pseudomethyl Ionone Formation

Recent work has explored stronger organic superbases and solid bases to shorten cycle times, lower waste salt burdens and facilitate catalyst recovery.

  • The bicyclic guanidine 1,5,7-triazabicyclo[4.4.0]dodec-5-ene achieves ninety-nine percent conversion of methyl ethyl ketone in only six hours at forty degrees Celsius, with ninety percent selectivity toward the cross-condensation product; carbon dioxide purging precipitates the catalyst as a carbonate, allowing thermal regeneration and closed-loop use [3].

  • Quaternary ammonium cyanide-strength bases (for example benzyltrimethylammonium hydroxide) were shown in early patents to enrich the iso-fraction beyond eighty percent but required impractically large catalyst charges [1].

  • Exploratory studies on hydrotalcite and magnesium oxide have concentrated on the acetone route to pseudoionone; analogous experiments with methyl ethyl ketone are ongoing, but preliminary rates suggest that mixed magnesium–aluminium layered oxides accelerate α-proton abstraction while maintaining high selectivity toward the iso-oriented aldol adduct [4].

Cyclisation Optimization Strategies for Alpha Isoform Selectivity

Conversion of 2-methyl-6-methylene-1,7-octadien-3-one into alpha iso methyl ionone is a prototypical acid-driven intramolecular Friedel–Crafts reaction. Catalyst identity, strength and loading dictate the kinetic–thermodynamic balance between alpha, beta and gamma isomers.

Catalyst (full name)Typical temperature / °CContact timeAlpha-iso selectivity / %
Phosphoric acid (85%)85 – 971 h78.1 [2]
Phosphoric acid (85%) in toluene, 0.2 mol per mol enone802 h57.2 (α) with total ionone 91% theoretical [4]
Sulfuric acid (98%) with acetic acid, –5 °C10 min68.6 [2]
p-Toluenesulfonic acid, one-pot protocol110 – 1201 – 3 h95.2 [5]

Process refinements
– Weak to moderate Brønsted acids (phosphoric, organic sulfonic) favour kinetic ring closure at carbon-five, giving predominantly the alpha-iso isomer, whereas very strong, highly nucleophilic acids (concentrated sulfuric, hydrofluoric) drive secondary rearrangement to the more conjugated beta framework [6] [7].
– A two-stage “stepwise-catalyst” method (basic dehydration followed by introduction of p-toluenesulfonic acid) delivers ninety-seven percent molar yield from citral with over ninety-five percent alpha-iso content, while reducing waste acid relative to classical mineral-acid quench routes [5].

Solvent Systems and Temperature Control in Industrial Synthesis

Temperature management is the central lever for balancing rate, selectivity and equipment corrosion.

  • Sub-ambient aldol condensation (–20 → 0 °C) virtually eliminates premature dehydration, allowing equilibrium enrichment of the β-hydroxy ketone that leads to the iso-configured enone after a short reflux-dehydration step [1] [2].

  • Methanol remains the solvent of choice for homogeneous alkoxide processes because it solubilises both citral and methyl ethyl ketone and simplifies recovery by distillation [2]. Water-lean media are preferred; even two percent water slows condensation and depresses iso-selectivity [1].

  • In modern one-pot reactors the dehydration and cyclisation stages are performed sequentially without intermediate isolation. After the low-temperature aldol phase, temperature is ramped to forty to sixty degrees Celsius for dehydration and finally to ninety to one-hundred-twenty degrees Celsius for acid-catalysed ring closure. The Chinese multi-kilogram procedure using sodium methoxide followed by p-toluenesulfonic acid exemplifies this strategy, achieving ninety-eight percent overall yield with minimal solvent loss [5].

  • Continuous thin-film evaporators cooled to –10 °C upstream and heated rapidly to reaction temperature downstream have been tested to suppress cationic polymerisation and cut residence time to seconds, though most data concern the acetone-derived analogue [7].

XLogP3

3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Methyl-6-methylideneocta-1,7-dien-3-one

Dates

Last modified: 04-14-2024

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